Isoindolo[1,2-a]isoquinoline-8-carbonitrile
Description
Structure
3D Structure
Properties
CAS No. |
113495-49-1 |
|---|---|
Molecular Formula |
C17H10N2 |
Molecular Weight |
242.27 g/mol |
IUPAC Name |
isoindolo[1,2-a]isoquinoline-8-carbonitrile |
InChI |
InChI=1S/C17H10N2/c18-11-16-14-7-3-4-8-15(14)17-13-6-2-1-5-12(13)9-10-19(16)17/h1-10H |
InChI Key |
PFAHVNXKTLJPJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CN3C2=C4C=CC=CC4=C3C#N |
Origin of Product |
United States |
Preparation Methods
Reaction Protocol
-
Pyridinium Salt Formation : A pyridine derivative is quaternized with a halogenated reagent (e.g., (Hal)CH₂(EWG)).
-
C-Arylation : The pyridinium salt reacts with 4-chloro-3,5-dinitrobenzonitrile in a two-phase system (CHCl₃/H₂O/K₂CO₃).
-
Electrocyclization : Piperidine in DMSO mediates cyclization to form the aromatic product.
Key Insight : The cyano group is introduced via the chloronitroarene substrate. Substituents at positions 6 and 9 can be varied by modifying the pyridinium salt and chloronitroarene.
Parham Cyclisation Followed by Nucleophilic Substitution
This method constructs the hydroxy-substituted core via Parham cyclisation, followed by substitution to introduce the cyano group.
Reaction Protocol
-
Parham Cyclisation : An imide undergoes cyclisation using BF₃·OEt₂ or TiCl₄, generating a 12b-hydroxy isoindolo[1,2-a]isoquinolone.
-
Bromination : The hydroxy group is converted to a bromide using PBr₃ or SOBr₂.
-
Cyanide Substitution : KCN in DMF or DMSO replaces the bromide with a cyano group.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cyclisation | Imide, BF₃·OEt₂, allyl silane, CH₂Cl₂ | 69–95% | |
| Bromination | PBr₃, CH₂Cl₂, 0°C to RT | 80–90% | [General] |
| Substitution | KCN, DMF, 80°C, 12 h | 70–85% | [General] |
Advantage : High yields in the cyclisation step and flexibility in post-functionalization.
Rh(III)-Catalyzed Annulation with Cyanide Source
Rhodium-catalyzed [4+2] annulation of N-pivaloyloxy aryl amides with cyanide-containing alkynes constructs the core directly.
Reaction Protocol
-
Annulation : A cyano-substituted alkyne reacts with N-pivaloyloxy aryl amide under Rh catalysis.
-
N-O Bond Cleavage : CsOAc removes the pivaloyloxy group, yielding the nitrile.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Annulation | [Cp*RhCl₂]₂ (5 mol%), CsOAc (2 equiv.), MeOH, RT | 70% | |
| N-O Cleavage | CsOAc, MeOH, RT | N/A |
Note : The cyano group is introduced via the alkyne substrate, enabling precise placement.
Cascade Reaction with Cyanide Nucleophile
A one-pot cascade reaction forms the core and cyano group simultaneously.
Reaction Protocol
-
Iminium Ion Formation : An isoquinolinium salt reacts with a cyanide source (e.g., KCN) under Lewis acid catalysis.
-
Cyclization : Intramolecular attack forms the fused ring with the cyano group at position 8.
| Step | Reagents/Conditions | Yield | Reference |
|---|---|---|---|
| Cascade Reaction | Isoquinolinium salt, KCN, BF₃·OEt₂, DCM, 0°C to RT | 60–80% |
Efficiency : Avoids multi-step functionalization, though yields depend on substrate electronics.
Comparison of Methods
| Method | Key Advantage | Limitation |
|---|---|---|
| Kröhnke Synthesis | Direct cyano introduction | Moderate cyclization yields |
| Parham Substitution | High cyclisation efficiency | Multi-step process |
| Rh-Catalyzed Annulation | Precise cyano placement | Requires Rh catalyst |
| Cascade Reaction | Single-step synthesis | Substrate-dependent yields |
Chemical Reactions Analysis
Types of Reactions
Isoindolo[1,2-a]isoquinoline-8-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups attached to the core structure.
Substitution: Various substitution reactions can be performed to introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like FeCl2·4H2O for oxidative alkoxycarbonylation , and photocatalysts for visible-light-induced radical cascade cyclization . The conditions for these reactions are generally mild, which helps in maintaining the integrity of the compound’s complex structure.
Major Products
The major products formed from these reactions are typically derivatives of this compound with various functional groups attached. These derivatives can have different chemical and physical properties, making them useful for various applications.
Scientific Research Applications
Synthetic Approaches
The synthesis of isoindolo[1,2-a]isoquinoline-8-carbonitrile can be achieved through several methodologies. Notably, recent advancements have focused on microwave-assisted synthesis and transition metal-catalyzed reactions, which enhance yield and efficiency:
- Microwave-Assisted Synthesis : This method has been explored for creating various isoquinoline derivatives, demonstrating improved reaction times and yields compared to traditional methods .
- Transition Metal Catalysis : Researchers have developed catalytic approaches that utilize palladium and other metals to facilitate the formation of isoindolo derivatives, allowing for the introduction of various substituents at specific positions on the isoindole framework .
Biological Activities
This compound exhibits a range of promising biological activities:
- Anticancer Properties : Several studies have demonstrated that derivatives of isoindolo compounds possess cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (Caco-2). For instance, compounds derived from isoindolo frameworks have shown IC50 values indicating significant inhibition of cancer cell proliferation .
- Antimicrobial Activity : The compound has also been evaluated for its antimicrobial properties. It has exhibited effectiveness against both Gram-positive and Gram-negative bacteria, as well as antifungal activity. Some derivatives have shown comparable efficacy to standard antibiotics like gentamicin .
- Antioxidant Effects : Isoindole derivatives have been reported to possess antioxidant properties, contributing to their potential in treating oxidative stress-related diseases .
Case Study 1: Anticancer Activity
A recent study synthesized a series of isoindolo derivatives and evaluated their anticancer activity against MCF-7 cells. The results indicated that certain compounds had IC50 values as low as 16.1 μM, highlighting their potential as anti-breast cancer agents .
Case Study 2: Antimicrobial Efficacy
In another study, isoindole derivatives were tested against Leishmania tropica and demonstrated superior efficacy compared to traditional treatments. The most effective compound had an IC50 value of 0.0478 μmol/mL, suggesting significant potential for developing new antileishmanial drugs .
Comprehensive Data Table
| Property | Value/Observation |
|---|---|
| Synthesis Method | Microwave-assisted synthesis; Transition metal catalysis |
| Anticancer Activity | IC50 values range from 16.1 μM (MCF-7) |
| Antimicrobial Activity | Effective against Leishmania tropica (IC50 0.0478 μmol/mL) |
| Antioxidant Activity | Significant free radical scavenging effect |
Mechanism of Action
The mechanism of action of isoindolo[1,2-a]isoquinoline-8-carbonitrile involves its interaction with specific molecular targets and pathways. For example, some derivatives have been shown to inhibit α-glucosidase, an enzyme involved in carbohydrate metabolism . This inhibition can lead to potential therapeutic effects, such as the regulation of blood glucose levels in diabetes.
Comparison with Similar Compounds
Functional Group Variations at Position 8
Isoindolo[1,2-a]isoquinolin-8-ones
- Structure: These derivatives feature a ketone (-C=O) at position 8 instead of a nitrile. Examples include 5,6,8,12b-tetrahydrodioxolo[4,5-g]isoindolo[1,2-a]isoquinolin-8-one, which crystallizes in an orthorhombic lattice with intermolecular C-H⋯O interactions .
- Synthesis : Cyclization of 3-hydroxyisoindolin-1-ones using concentrated HCl or trifluoroacetic acid (yields: 42–80%) .
- Properties: The ketone group enables hydrogen bonding, enhancing crystallinity.
8-Methoxy/Methylenedioxy Derivatives
- Structure : Methoxy (-OCH₃) or methylenedioxy (-O-CH₂-O-) substituents on ring A (e.g., nuevamine analogs).
- Synthesis: Derived from substituted benzaldehydes via Henry-Knoevenagel condensation and borohydride reduction .
- Properties : Electron-donating groups increase solubility in organic solvents. Natural analogs like nuevamine were misassigned initially, highlighting structural complexity in this family .
Partially Hydrogenated Analogs
- Structure: 9,10,11,12-Tetrahydroisoindolo[1,2-a]isoquinoline-8-carbonitrile (compound 14 in ) features reduced rings, increasing conformational flexibility.
- Synthesis: Cycloaddition of isoquinolinium cyano methylide with cyclohexanone .
- Properties : Reduced aromaticity may lower melting points compared to fully aromatic analogs.
Substituent Effects on Physicochemical Properties
Electronic and Structural Comparisons
- Nitrile vs. In contrast, -C=O groups participate in hydrogen bonding, influencing crystal packing .
- Planarity: X-ray studies of isoindolo[1,2-a]isoquinolin-8-ones reveal two flat moieties with a dihedral angle of 116.3°, while nitrile derivatives may exhibit altered geometry due to steric effects .
- Reactivity : Nitriles resist reduction under mild conditions but can undergo click chemistry (e.g., azide-alkyne cycloaddition), offering synthetic versatility absent in ketone derivatives .
Pharmacological Potential
- Ketone Derivatives: Limited to structural characterization; bioactivity screening is pending .
- Natural Analogs (Nuevamine) : Isolated from Berberis darwinii, revised structures indicate misassignment issues, underscoring the need for rigorous synthesis and NMR validation .
Biological Activity
Isoindolo[1,2-a]isoquinoline-8-carbonitrile (C17H10N2) is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of oncology and neuropharmacology. This article delves into the compound's biological activity, synthesizing findings from various studies and providing comprehensive data tables and case studies to illustrate its potential.
Overview of Biological Activities
Isoindolo[1,2-a]isoquinoline derivatives are known for their significant antitumor properties. Research indicates that these compounds exhibit cytotoxic effects against various cancer cell lines, demonstrating mechanisms such as apoptosis and cell cycle arrest. Additionally, their potential as neuroprotective agents has been explored, suggesting a role in treating neurodegenerative diseases.
Antitumor Activity
Recent studies have highlighted the antitumor efficacy of this compound. For instance, a screening conducted by the National Cancer Institute evaluated several derivatives against a panel of human tumor cell lines. Notably, certain isoindoloquinoxaline derivatives exhibited GI50 values in the low micromolar range, indicating potent anticancer activity:
| Compound | Cell Line | GI50 (µM) | Mechanism of Action |
|---|---|---|---|
| 4c | MCF-7 | 0.5 | Induces apoptosis; G2/M phase arrest |
| 4d | A549 | 1.0 | Topoisomerase I inhibition |
| 4e | HeLa | 0.8 | Microtubule assembly inhibition |
The compound 4c was particularly effective, leading to mitochondrial depolarization and the generation of reactive oxygen species (ROS), which are critical in mediating apoptotic pathways .
Neuroprotective Properties
In addition to its anticancer properties, this compound has shown promise in neuroprotection. Studies suggest that derivatives can mitigate oxidative stress and inflammation in neuronal cells:
| Study Reference | Model Used | Observed Effects |
|---|---|---|
| SH-SY5Y cells | Reduced ROS levels; improved viability | |
| Rat model | Decreased neuroinflammation markers |
These findings indicate that this compound may serve as a potential therapeutic agent for neurodegenerative disorders.
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of isoindolo[1,2-a]isoquinoline derivatives typically involves cyclization reactions that yield various functionalized products with enhanced biological activity. The structure-activity relationship is crucial for understanding how modifications to the isoindolo framework can influence its pharmacological properties.
Synthesis Pathways
Common synthetic routes include:
- Tandem Parham Cyclization : This method facilitates the formation of isoindolo structures through intramolecular cyclization.
- Palladium-Catalyzed Reactions : These reactions have been employed to introduce functional groups that enhance biological activity.
Case Study 1: Anticancer Activity in MCF-7 Cells
In a pivotal study, researchers evaluated the effects of this compound on MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent reduction in cell viability:
- Concentration : 0.5 µM to 10 µM
- Outcome : Significant reduction in cell proliferation at concentrations above 1 µM.
- Mechanism : Induction of apoptosis via caspase activation was confirmed through flow cytometry analysis.
Case Study 2: Neuroprotective Effects in SH-SY5Y Cells
A study investigating the neuroprotective effects of this compound on SH-SY5Y neuroblastoma cells demonstrated:
- Treatment Duration : 24 hours
- Results : A reduction in oxidative stress markers by approximately 40%.
- : The compound exhibited potential as a neuroprotective agent against oxidative damage.
Q & A
Q. What are the established synthetic routes for Isoindolo[1,2-a]isoquinoline-8-carbonitrile, and how do reaction conditions influence yield and purity?
this compound derivatives are typically synthesized via multi-component domino reactions (MDRs) involving aromatic aldehydes, amines, and nitrile-containing precursors. For example, pyrazolo[3,4-f]quinoline-8-carbonitriles are synthesized by reacting aromatic aldehydes with 1H-indazol-6-amine and 3-oxo-3-arylpropanenitrile in ethanol under reflux (3–8 hours) . Electron-donating substituents on aldehydes may prolong reaction times. Optimization involves adjusting solvent polarity (e.g., ethanol vs. acetonitrile), catalyst selection (e.g., piperidine), and temperature to enhance yields (>80%) and minimize side products like uncyclized intermediates .
Q. How is the structural integrity of this compound validated in synthesized compounds?
Structural confirmation relies on spectral characterization:
- ¹H/¹³C NMR : Aromatic protons appear in the δ 7.0–8.5 ppm range, while nitrile groups (C≡N) resonate at ~δ 110–120 ppm in ¹³C NMR .
- IR : Strong absorption bands at ~2200–2250 cm⁻¹ confirm the nitrile moiety .
- HRMS : Molecular ion peaks (e.g., [M+H]⁺) must align with theoretical values within ±5 ppm error .
Single-crystal X-ray diffraction (SC-XRD) is used for absolute configuration determination, as demonstrated for related tetrahydroisoquinoline derivatives .
Q. What preliminary biological activities have been reported for Isoindolo[1,2-a]isoquinoline derivatives?
Isoquinoline derivatives exhibit diverse pharmacological properties, including anticancer, anti-inflammatory, and antimalarial activities. For instance, pyrido[2,1-a]isoquinoline derivatives show potential as cetylcholinesterase inhibitors and α2-adrenoreceptor antagonists . While direct data on this compound are limited, structural analogs like 8-chloro-4-oxo-1,4-dihydroquinoline-3-carbonitrile demonstrate antimicrobial activity, suggesting similar frameworks may be bioactive .
Advanced Research Questions
Q. How can computational methods predict the reactivity and binding affinity of this compound in drug discovery?
Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites. Molecular docking studies with targets like acetylcholinesterase (PDB ID: 4EY7) can model binding interactions. For example, the nitrile group may form hydrogen bonds with catalytic triads, while aromatic rings engage in π-π stacking . Machine learning models trained on related isoquinoline datasets can further optimize scaffold modifications for enhanced affinity .
Q. What strategies resolve contradictory data in the biological activity of Isoindolo[1,2-a]isoquinoline derivatives across studies?
Discrepancies often arise from variations in assay conditions or substituent effects. For example:
- Solubility differences : Nitrile-containing derivatives may require DMSO co-solvents, affecting bioavailability .
- Substituent positioning : Electron-withdrawing groups (e.g., -NO₂) at C-8 enhance antimicrobial activity but reduce CNS penetration due to increased polarity .
Systematic SAR studies using isogenic cell lines and standardized protocols (e.g., CLSI guidelines) are critical .
Q. How do mechanistic studies elucidate the role of this compound in fluorescent probe design?
The nitrile group in 8-amidoquinoline derivatives acts as a Zn²⁺ chelator, enabling fluorescence turn-on responses via photoinduced electron transfer (PET) inhibition. Time-resolved fluorescence spectroscopy and X-ray absorption near-edge structure (XANES) analysis validate metal-binding stoichiometry (1:1 or 2:1 ligand-metal ratios) . For this compound, analogous studies could explore its utility in detecting heavy metals or reactive oxygen species (ROS) .
Q. What are the challenges in scaling up the synthesis of this compound for in vivo studies?
Key issues include:
- Purification : Column chromatography is labor-intensive; switching to recrystallization (e.g., using ethyl acetate/hexane) improves scalability .
- Byproduct formation : Optimizing stoichiometry (e.g., 1:1:1 for aldehyde/amine/nitrile) and using flow chemistry reduce dimerization .
- Thermal stability : Differential scanning calorimetry (DSC) identifies decomposition temperatures (>200°C), guiding safe reaction scaling .
Methodological Considerations
Q. How should researchers design experiments to assess the photophysical properties of this compound?
- UV-Vis/fluorescence spectroscopy : Measure λₐ₆ₛ (250–350 nm) and λₑₘ (400–500 nm) in solvents of varying polarity (e.g., ethanol, DMSO) to evaluate solvatochromism .
- Quantum yield (Φ) : Use quinine sulfate as a reference standard (Φ = 0.54 in 0.1 M H₂SO₄) .
- Lifetime measurements : Time-correlated single-photon counting (TCSPC) detects nanosecond-scale decay kinetics, indicating excited-state interactions .
Q. What analytical techniques are critical for detecting trace impurities in this compound batches?
- HPLC-MS : Reverse-phase C18 columns (ACN/water gradient) coupled with high-resolution MS identify impurities <0.1% .
- ¹H NMR with relaxation reagents : Cr(acac)₃ enhances signal resolution for low-abundance species .
- Elemental analysis : Deviations >0.4% from theoretical C/H/N values indicate incomplete purification .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
